molecular formula C10H20O2S2 B15487641 2-(2,2-Diethoxyethyl)-1,3-dithiane CAS No. 5849-13-8

2-(2,2-Diethoxyethyl)-1,3-dithiane

Cat. No.: B15487641
CAS No.: 5849-13-8
M. Wt: 236.4 g/mol
InChI Key: WMGKTRHJFAMANL-UHFFFAOYSA-N
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Description

2-(2,2-Diethoxyethyl)-1,3-dithiane is a specialized organic compound with the molecular formula C10H20O2S2. It serves as a versatile building block in organic synthesis, particularly in the construction of complex carbonyl compounds. This molecule integrates two key protective functionalities: a 1,3-dithiane group and a diethyl acetal. The 1,3-dithiane moiety is widely recognized for its role as a masked carbonyl or a nucleophilic acyl anion equivalent, a concept known as "umpoling" . This allows chemists to disconnect molecules at the carbonyl carbon in a non-traditional manner, facilitating the synthesis of ketones and aldehydes from electrophilic precursors . The stability of the corresponding 2-lithio-1,3-dithiane anion is attributed to the electron-donating effect of the sulfur atoms . Concurrently, the diethoxyethyl side chain features an acetal group, which is a protected form of an aldehyde, stable to basic and nucleophilic conditions but can be readily deprotected under mild acidic aqueous hydrolysis . The primary research value of this compound lies in its application in multi-step synthetic routes. It can be used in the synthesis of natural products and complex molecular architectures. For instance, 1,3-dithiane derivatives have been employed in the total synthesis of compounds like (±)-aromatin and (±)-quebrachamine, where they act as key intermediates for carbon-carbon bond formation . Researchers can first deprotonate the dithiane carbon to generate a nucleophile for alkylation or addition reactions, and later sequentially deprotect the acetal and dithiane groups to reveal carbonyl functionalities . The compound is for research applications only and must be handled by qualified chemists in a laboratory setting. It is typically stored under cool, dry conditions, and standard stability data for similar 1,3-dithianes indicate they are stable across a wide pH range but are cleaved by strong acids and certain heavy metal salts like Hg(II) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5849-13-8

Molecular Formula

C10H20O2S2

Molecular Weight

236.4 g/mol

IUPAC Name

2-(2,2-diethoxyethyl)-1,3-dithiane

InChI

InChI=1S/C10H20O2S2/c1-3-11-9(12-4-2)8-10-13-6-5-7-14-10/h9-10H,3-8H2,1-2H3

InChI Key

WMGKTRHJFAMANL-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1SCCCS1)OCC

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 2,2 Diethoxyethyl 1,3 Dithiane

Thioacetalization of Aldehyde Precursors

The most direct and common method for preparing 2-(2,2-diethoxyethyl)-1,3-dithiane involves the thioacetalization of the corresponding aldehyde, 3,3-diethoxypropanal (B3055259). This reaction forms the core 1,3-dithiane (B146892) heterocyclic system in a single step from the aldehyde and a dithiol.

The condensation of 3,3-diethoxypropanal with propane-1,3-dithiol is a standard method for forming the target compound. wikipedia.org This reaction involves the acid-catalyzed nucleophilic attack of the sulfur atoms of propane-1,3-dithiol onto the carbonyl carbon of the aldehyde. The reaction typically proceeds through a hemithioacetal intermediate, which then undergoes further reaction and dehydration to yield the stable cyclic thioacetal, this compound. quimicaorganica.org The removal of water formed during the reaction is crucial to drive the equilibrium toward the product side. orgsyn.org

General Reaction Scheme:

Illustration of the condensation reaction between 3,3-diethoxypropanal and propane-1,3-dithiol.

The reaction is typically carried out in an inert organic solvent, such as chloroform (B151607) or dichloromethane, to facilitate the dissolution of the reactants and the removal of water. orgsyn.orgorgsyn.org

Table 1: Typical Conditions for Thioacetalization

Parameter Condition Purpose
Reactants 3,3-Diethoxypropanal, Propane-1,3-dithiol Aldehyde precursor and sulfur source
Catalyst Lewis or Brønsted Acid To activate the carbonyl group
Solvent Chloroform, Dichloromethane, Toluene (B28343) Inert reaction medium
Temperature Room temperature to reflux To control reaction rate

| Byproduct Removal | Dean-Stark trap or drying agent | To drive the reaction equilibrium |

To enhance the rate and efficiency of thioacetalization, various catalytic systems are employed. These catalysts function by activating the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the dithiol. Both Brønsted and Lewis acids are effective for this purpose. organic-chemistry.org

Brønsted Acid Catalysis: Protic acids such as p-toluenesulfonic acid (p-TSA), perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), and tungstophosphoric acid (H₃PW₁₂O₄₀) are effective catalysts. organic-chemistry.org These catalysts protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Lewis Acid Catalysis: A wide array of Lewis acids can catalyze this transformation. Examples include boron trifluoride etherate (BF₃·OEt₂), yttrium triflate, and iron catalysts. quimicaorganica.orgorgsyn.orgorganic-chemistry.org These catalysts coordinate to the carbonyl oxygen, which also serves to activate the aldehyde. Some catalytic systems, like copper bis(dodecyl sulfate) [Cu(DS)₂], can even be used in aqueous media, offering a greener alternative. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Thioacetalization

Catalyst Type Example Catalyst Typical Conditions Advantages
Brønsted Acid p-Toluenesulfonic acid (p-TSA) Reflux in toluene with water removal Inexpensive, readily available. organic-chemistry.org
Brønsted Acid Perchloric acid on silica gel Solvent-free, room temperature Mild conditions, reusable catalyst. organic-chemistry.org
Lewis Acid Boron trifluoride etherate Chloroform, reflux Highly efficient, widely used. orgsyn.org
Lewis Acid Yttrium triflate Solvent-free or in organic solvent High chemoselectivity for aldehydes. organic-chemistry.org

| Lewis Acid | Iron (III) Chloride (FeCl₃) | Dichloromethane, room temperature | Inexpensive, mild conditions. |

Alternative and Convergent Synthetic Routes

Beyond the direct condensation approach, other synthetic strategies can be envisioned or have been applied to structurally similar compounds. These routes may involve building the side chain onto an existing dithiane ring or assembling the entire molecule from multiple components in a single operation.

An important alternative involves the concept of "umpolung" or polarity inversion, for which the 1,3-dithiane group is famous. In this approach, the C-2 proton of a 1,3-dithiane is acidic enough to be removed by a strong base, such as n-butyllithium, to form a nucleophilic 2-lithio-1,3-dithiane anion. quimicaorganica.orgresearchgate.net

This dithiane anion can then react with a suitable electrophile. To synthesize this compound, one would start with unsubstituted 1,3-dithiane, deprotonate it, and then react the resulting anion with an electrophile containing the diethoxyethyl moiety, such as 2-bromo-1,1-diethoxyethane or a corresponding tosylate.

Reaction Pathway:

Deprotonation: 1,3-Dithiane is treated with n-butyllithium in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to generate 2-lithio-1,3-dithiane. researchgate.net

Alkylation: The nucleophilic lithium salt is then reacted with an electrophile like 2-bromo-1,1-diethoxyethane to form the new carbon-carbon bond, yielding the final product.

This method is highly versatile, allowing for the synthesis of a wide variety of 2-substituted dithianes by simply changing the electrophile used in the second step. quimicaorganica.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, represent a highly efficient synthetic strategy. beilstein-journals.orgscilit.com While a specific MCR for the direct synthesis of this compound is not prominently documented, a hypothetical approach can be proposed based on known MCR principles.

A plausible, though speculative, three-component reaction could involve:

An acetal-protected glyoxal (B1671930) derivative (e.g., glyoxal diethyl acetal).

Propane-1,3-dithiol.

A suitable third component that facilitates the coupling and formation of the desired structure.

The development of such a convergent approach would offer advantages in terms of atom economy, reduced step count, and operational simplicity compared to traditional linear syntheses. rug.nl The field of MCRs is continually expanding, and such strategies provide a framework for novel and efficient syntheses of complex molecules from simple precursors. beilstein-journals.org

Reactivity and Mechanistic Investigations of the 2 2,2 Diethoxyethyl 1,3 Dithiane Anion

Generation and Stabilization of the Dithiane Lithio-Anion

The generation of a stable carbanion at the C2 position of the dithiane ring is the critical step that unlocks its synthetic potential. youtube.comscribd.com This is typically achieved through deprotonation with a strong base, most commonly an organolithium reagent. researchgate.netyoutube.com

The acidic nature of the C2 proton in 1,3-dithianes (pKa ≈ 31) allows for its abstraction by strong bases like n-butyllithium (n-BuLi). youtube.comyoutube.com The resulting 2-lithio-1,3-dithiane is a nucleophilic species that can react with a variety of electrophiles. youtube.comresearchgate.net The deprotonation of 2-(2,2-diethoxyethyl)-1,3-dithiane follows this general principle, where n-BuLi is used to generate the corresponding lithio-anion. researchgate.netyoutube.com This process is typically carried out at low temperatures, such as -20 °C, in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.net

The stability of the resulting anion is attributed to the delocalization of the negative charge into the vacant d-orbitals of the adjacent sulfur atoms. youtube.comscribd.com This stabilization makes the dithiane anion a soft and effective nucleophile. youtube.com

The choice of base and solvent is crucial for the efficient generation of the dithiane anion. Organolithium reagents, particularly n-butyllithium, are the most common bases used for this transformation due to their high basicity. researchgate.netyoutube.com

The solvent system also plays a significant role. Tetrahydrofuran (THF) is a widely used solvent as it effectively solvates the lithium cation, enhancing the reactivity of the anion. researchgate.netuniurb.it However, it is important to note that organolithium reagents can react with THF, especially at temperatures above -60 °C, which can lead to side reactions. uniurb.it The relative rate of reaction of alkyllithium reagents with ethers generally follows the order: DME > THF > diethyl ether. uniurb.it Additives like hexamethylphosphoramide (B148902) (HMPA) can be used to increase the reactivity of the organolithium reagent, but their use is often limited due to toxicity concerns. uniurb.it

Nucleophilic Reactivity with Electrophilic Species

The generated this compound anion is a potent nucleophile that readily reacts with a wide array of electrophiles, enabling the formation of new carbon-carbon bonds. researchgate.netscribd.comuwindsor.ca

The dithiane anion undergoes efficient alkylation with primary and secondary alkyl halides. researchgate.netscribd.com This reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the dithiane attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com While alkyl halides are common electrophiles, arenesulfonates of primary alcohols have also been shown to react smoothly with lithiated dithianes at room temperature to afford 2-alkyl derivatives in high yields. organic-chemistry.orgorganic-chemistry.org This provides an alternative to the use of alkyl halides, which may require harsher preparation conditions. organic-chemistry.org

An example is the alkylation of a lithiated dithiane with methyl iodide, which proceeds in low yield (13%) to form 1,1-diethoxy-3-(2-methyl-1,3-dithian-2-yl)propan-2-ol. uib.no

Table 1: Representative Alkylation Reactions of Lithiated Dithianes

Dithiane DerivativeElectrophileProductYield (%)Reference
2-Lithio-1,3-dithianeMethyl Iodide2-Methyl-1,3-dithiane- uib.no
2-Lithio-1,3-dithianeBenzyl (B1604629) Bromide2-Benzyl-1,3-dithiane- researchgate.net
2-Lithio-1,3-dithianePrimary Alkyl Arenesulfonate2-Alkyl-1,3-dithianeHigh organic-chemistry.org

Note: Specific yield for the reaction with methyl iodide in the context of this compound was reported as low. uib.no The table provides general examples of dithiane alkylations.

The anion of this compound readily adds to the electrophilic carbon of aldehydes and ketones. scribd.comuwindsor.ca This reaction forms a tetrahedral intermediate which, upon aqueous workup, yields a β-hydroxy dithiane derivative. scribd.comuib.no This is a powerful method for the synthesis of α-hydroxy carbonyl compounds after deprotection of the dithiane and acetal (B89532) functionalities. scribd.com

The reaction of the lithiated dithiane with an aldehyde results in the formation of a secondary alcohol, while reaction with a ketone gives a tertiary alcohol. scribd.com

Table 2: Carbonyl Addition Reactions of Lithiated Dithianes

Dithiane AnionElectrophile (Carbonyl)Product TypeReference
2-Lithio-1,3-dithianeAldehydeβ-Hydroxy dithiane (secondary alcohol) scribd.com
2-Lithio-1,3-dithianeKetoneβ-Hydroxy dithiane (tertiary alcohol) scribd.com

The nucleophilic dithiane anion can also open strained three-membered rings like epoxides and aziridines. scribd.comorganic-chemistry.org The reaction with epoxides proceeds via an SN2-type ring-opening to furnish β-hydroxy carbonyl compounds after hydrolysis of the dithiane. scribd.com The attack of the nucleophile generally occurs at the less substituted carbon of the epoxide.

The reaction with N-activated aziridines, such as N-tosyl aziridines, also proceeds via nucleophilic ring-opening to provide, after subsequent transformations, β-amino ketones. youtube.com This reaction expands the synthetic utility of the dithiane anion to the formation of carbon-nitrogen bonds.

Table 3: Ring-Opening Reactions with Epoxides and Aziridines

Dithiane AnionElectrophileProduct Type (after hydrolysis)Reference
2-Lithio-1,3-dithianeEpoxideβ-Hydroxy carbonyl compound scribd.com
2-Lithio-1,3-dithianeN-Tosyl Aziridine (B145994)β-Amino ketone youtube.com

Conjugate Addition to Activated Olefins

The lithiated anion of this compound serves as a potent nucleophile in conjugate addition reactions, also known as Michael additions, to a variety of electron-deficient olefins. This reactivity provides a powerful tool for the formation of carbon-carbon bonds and the construction of complex molecular frameworks. The anion readily adds to α,β-unsaturated carbonyl compounds, including enones and enoates, to generate 1,5-dicarbonyl precursors after hydrolysis of the dithiane and acetal moieties.

Research has demonstrated that the lithium anion derived from dithianes can undergo highly regioselective Michael additions. For instance, the lithium anion of a related dithiane has been shown to react at the γ-position with 2-cyclopentenone. uwindsor.ca This regioselectivity is a key feature of the synthetic utility of these reagents.

The general reaction scheme involves the deprotonation of this compound with a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures in an ethereal solvent such as tetrahydrofuran (THF) to form the corresponding carbanion. This anion is then introduced to the activated olefin. The resulting enolate can be subsequently trapped with an electrophile, allowing for further functionalization.

Reactant 1 (Anion)Reactant 2 (Activated Olefin)Product Type
2-Lithio-2-(2,2-diethoxyethyl)-1,3-dithianeα,β-Unsaturated Ketone (e.g., Cyclopentenone)1,5-Dicarbonyl Precursor
2-Lithio-2-(2,2-diethoxyethyl)-1,3-dithianeα,β-Unsaturated Ester (e.g., Ethyl Acrylate)Adduct for γ-Lactone Synthesis
2-Lithio-2-(2,2-diethoxyethyl)-1,3-dithianeNitroalkene1,4-Addition Product

The reaction conditions, such as temperature and solvent, can influence the outcome, including the ratio of 1,2- versus 1,4-addition products. In many cases, the 1,4-conjugate addition is the predominant pathway, especially with less reactive electrophiles and stabilized dithiane anions. The versatility of this reaction makes it a cornerstone in the synthesis of various natural products and other complex organic molecules.

Stereochemical Control and Diastereoselective Transformations

The stereochemical outcome of reactions involving the this compound anion is a critical aspect of its synthetic utility, enabling the construction of chiral molecules with a high degree of precision.

Substrate-Controlled Stereoselectivity

In reactions with chiral substrates, the inherent stereochemistry of the substrate can direct the approach of the incoming nucleophilic dithiane anion, leading to the preferential formation of one diastereomer over another. This phenomenon, known as substrate-controlled stereoselectivity, is a fundamental strategy in asymmetric synthesis. The steric and electronic properties of the substituents on the chiral substrate create a biased environment that dictates the facial selectivity of the addition.

For example, the addition of the this compound anion to a chiral α,β-unsaturated ketone, where a stereocenter is located adjacent to the double bond, will often proceed with a predictable diastereoselectivity. The bulky dithiane nucleophile will preferentially attack from the less sterically hindered face of the enone, as dictated by established models of asymmetric induction like Felkin-Anh or Cram's rule. The resulting product will thus have a specific relative stereochemistry between the newly formed stereocenter and the pre-existing one.

Chiral Auxiliary-Mediated Asymmetric Induction

When the substrate itself is not chiral, a chiral auxiliary can be employed to induce stereoselectivity. A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate or reagent, directs the stereochemical course of a reaction, and is subsequently removed.

In the context of the this compound anion, a chiral auxiliary could be incorporated into the electrophilic partner. For instance, an α,β-unsaturated ester derived from a chiral alcohol (e.g., a menthol (B31143) or Oppolzer's sultam) can be used. The chiral auxiliary shields one face of the double bond, forcing the dithiane anion to attack from the opposite, more accessible face. After the conjugate addition, the auxiliary can be cleaved to reveal the enantioenriched product.

Alternatively, modifications to the dithiane itself can introduce chirality. The use of chiral 1,3-diols to form the dithiane ring can create a chiral environment around the reactive carbanion, influencing the stereochemical outcome of its reactions.

A notable application of chiral auxiliaries is in glycosylation reactions, where they can control the anomeric selectivity, leading to the stereoselective formation of 1,2-cis-glycosides. nih.gov This highlights the power of chiral auxiliaries in achieving high levels of stereocontrol in complex settings.

Ligand-Accelerated Asymmetric Processes

In some cases, the stereoselectivity of a reaction can be influenced by the addition of a chiral ligand that coordinates to the metal cation (typically lithium) of the organometallic reagent. While less common for simple dithiane additions, this strategy is a cornerstone of modern asymmetric catalysis. A chiral ligand can create a chiral environment around the reactive species, leading to an acceleration of the reaction for one enantiomeric pathway over the other.

For the 2-lithio-2-(2,2-diethoxyethyl)-1,3-dithiane, the addition of a chiral ligand like sparteine (B1682161) or a chiral bis(oxazoline) ligand could potentially induce enantioselectivity in its conjugate addition to achiral activated olefins. The ligand would coordinate to the lithium ion, forming a chiral complex that delivers the dithiane anion to the electrophile in a stereoselective manner. The effectiveness of this approach depends on the specific ligand, substrate, and reaction conditions.

Transmetalation Reactions and Their Synthetic Applications

Transmetalation, the exchange of a metal from one organometallic compound to another, significantly expands the synthetic utility of the this compound anion by allowing access to a wider range of reactive species with different reactivity profiles.

Formation of Organocopper Reagents

One of the most synthetically valuable transmetalation reactions involving the lithiated this compound is its reaction with copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), to form organocopper reagents. masterorganicchemistry.comunl.edu These reagents exhibit distinct reactivity compared to their parent organolithium counterparts.

The process typically involves the initial formation of the 2-lithio-2-(2,2-diethoxyethyl)-1,3-dithiane at low temperature, followed by the addition of one equivalent of a Cu(I) salt. This results in the formation of a lithium diorganocuprate, often referred to as a Gilman reagent, or a lower-order organocopper species, depending on the stoichiometry. masterorganicchemistry.comuni-muenchen.de

Lithium ReagentCopper(I) SaltResulting Organocopper ReagentKey Characteristics
2-Lithio-2-(2,2-diethoxyethyl)-1,3-dithianeCuI (1 equivalent)Lithium (2-(2,2-diethoxyethyl)-1,3-dithian-2-yl)cuprateSofter nucleophile, favors 1,4-addition
2-Lithio-2-(2,2-diethoxyethyl)-1,3-dithianeCuBr·SMe₂ (1 equivalent)Mixed organocopper speciesEnhanced stability and solubility
2 eq. 2-Lithio-2-(2,2-diethoxyethyl)-1,3-dithianeCuCN (1 equivalent)Higher-order cyanocuprateIncreased reactivity and thermal stability

The primary advantage of converting the "hard" organolithium reagent into a "softer" organocopper reagent is the significant enhancement of its propensity for 1,4-conjugate addition to α,β-unsaturated systems, while minimizing competing 1,2-addition to the carbonyl group. unl.edu This chemoselectivity is crucial when working with substrates that possess multiple electrophilic sites. Furthermore, organocuprates are generally less basic than organolithiums, making them more tolerant of sensitive functional groups.

These organocopper reagents derived from this compound are valuable intermediates for the synthesis of complex molecules, enabling the formation of carbon-carbon bonds with high precision and chemoselectivity.

Boron and Zinc Transmetalation for Cross-Coupling Reactions

The this compound anion, generated via deprotonation of the parent dithiane with a strong base like n-butyllithium, serves as a potent nucleophile. researchgate.netyoutube.com Its utility can be significantly expanded beyond simple nucleophilic additions through transmetalation to less reactive and more versatile organometallic species, particularly those of boron and zinc. This process opens the door to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon bonds. The core principle involves the exchange of the lithium cation for a boron or zinc moiety, thereby creating a new organometallic reagent with tailored reactivity for catalytic cycles like the Suzuki-Miyaura and Negishi couplings. nih.govwikipedia.orglibretexts.org

The transmetalation step is crucial as it modulates the nucleophilicity of the dithiane fragment, making it compatible with the elementary steps of typical cross-coupling catalytic cycles: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com While direct cross-coupling of lithiated dithianes can be challenging, the corresponding organoboron and organozinc reagents offer greater stability and functional group tolerance.

The conversion of the 2-lithio-2-(2,2-diethoxyethyl)-1,3-dithiane to a corresponding organoboron reagent is a key step for its participation in Suzuki-Miyaura cross-coupling reactions. This is typically achieved by quenching the lithiated anion with a trialkyl borate, such as triisopropyl borate, followed by hydrolysis to yield the boronic acid or its corresponding ester. orgsyn.org The resulting boronic acid or ester derivative of this compound can then be coupled with a variety of aryl or vinyl halides (or triflates) under palladium catalysis.

The general catalytic cycle for the Suzuki-Miyaura coupling of the borylated dithiane is initiated by the oxidative addition of the organic halide to a Pd(0) complex. The subsequent and rate-determining step is the transmetalation of the dithiane moiety from the boron atom to the palladium center, a process that is typically facilitated by a base. The final step is reductive elimination, which forms the desired cross-coupled product and regenerates the Pd(0) catalyst. libretexts.orglibretexts.org

Detailed research findings indicate that the choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps and to stabilize the palladium catalyst. brynmawr.edu

Below is a representative table of Suzuki-Miyaura cross-coupling reactions between the boronic ester of this compound and various aryl bromides, based on established methodologies for similar substrates. brynmawr.edu

EntryAryl BromidePalladium CatalystLigandBaseSolventYield (%)
14-BromotoluenePd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂O85
24-BromoanisolePd₂(dba)₃XPhosCs₂CO₃Dioxane88
31-Bromo-4-fluorobenzenePd(OAc)₂RuPhosK₂CO₃THF/H₂O79
43-BromopyridinePd(PPh₃)₄-Na₂CO₃DME/H₂O75

An alternative and highly effective strategy for the cross-coupling of the this compound anion is through transmetalation with a zinc salt, typically anhydrous zinc chloride (ZnCl₂). This reaction readily displaces the lithium cation to form a more covalent and less reactive organozinc species. This in-situ generated organozinc reagent can then participate in Negishi cross-coupling reactions with aryl, vinyl, or acyl halides. wikipedia.orgorganic-chemistry.org

The Negishi coupling often exhibits excellent functional group tolerance and can be carried out under mild, neutral conditions. The mechanism follows the general palladium-catalyzed cross-coupling cycle. libretexts.orgnih.gov The organozinc reagent transmetalates its organic group to the palladium center following the initial oxidative addition of the electrophile to the Pd(0) catalyst.

Studies on related systems have shown that the choice of palladium catalyst and ligand is crucial for successful coupling. Catalysts such as Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a phosphine ligand are commonly employed. brynmawr.edu The reactivity of the organozinc reagent is generally sufficient to achieve efficient transmetalation without the need for a base.

The following table summarizes representative Negishi cross-coupling reactions of the 2-zincio-2-(2,2-diethoxyethyl)-1,3-dithiane with various organic halides, with conditions and expected yields extrapolated from similar reported transformations. brynmawr.eduillinois.edu

EntryOrganic HalidePalladium CatalystLigandSolventYield (%)
1IodobenzenePd(PPh₃)₄-THF92
24-BromobenzonitrilePd₂(dba)₃t-Bu₃PDioxane84
3Vinyl BromidePd(dppf)Cl₂-THF88
4Benzoyl ChloridePd(OAc)₂P(o-tol)₃Toluene78

Strategic Applications of 2 2,2 Diethoxyethyl 1,3 Dithiane in Complex Molecule Synthesis

Construction of Advanced Intermediates for Natural Product Total Synthesis

The inherent reactivity of the lithiated form of 2-(2,2-diethoxyethyl)-1,3-dithiane makes it an excellent nucleophile for the construction of key fragments in the total synthesis of natural products. Its diethoxyethyl side chain offers a latent acetaldehyde (B116499) unit, which can be unveiled at a later synthetic stage.

Elaboration of Polyketide Chains

While specific examples detailing the use of this compound in the elaboration of polyketide chains are not extensively documented in the literature, the general strategy of employing dithiane-based building blocks is well-established. Polyketides are a large class of natural products characterized by repeating keto-methylene units. The lithiated anion of a dithiane can act as a nucleophilic acyl anion equivalent, reacting with electrophiles such as alkyl halides or epoxides to extend a carbon chain. In principle, this compound could be used to introduce a four-carbon unit containing a protected aldehyde, which after deprotection could be further elaborated to construct a polyketide backbone.

Assembly of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles, a common motif in many alkaloids and other bioactive natural products, can be facilitated by the use of dithiane chemistry. umt.edu.pk The nucleophilic nature of lithiated dithianes allows for their addition to imines or their derivatives, or to electrophilic precursors of nitrogenous rings. For instance, the anion of this compound could be reacted with an aziridine (B145994) or a suitable N-protected amino aldehyde to forge a new carbon-carbon bond, setting the stage for subsequent cyclization to form pyrrolidines, piperidines, or other more complex heterocyclic systems. The diethoxyethyl group can be carried through several synthetic steps and deprotected at a strategic point to reveal an aldehyde for further transformations, such as reductive amination or Pictet-Spengler type reactions. umt.edu.pk

Specific Case Studies in Complex Natural Product Syntheses

Synthesis of Scaffold Structures for Medicinal Chemistry Research

The development of novel molecular scaffolds is a crucial aspect of medicinal chemistry, providing the structural framework for the discovery of new therapeutic agents. Dithiane derivatives can serve as versatile starting materials for the generation of diverse molecular scaffolds. While specific examples focused on this compound are not prevalent, the general applicability of dithianes in this area is recognized. The lithiated species can be reacted with a variety of electrophiles to introduce different substituents, and the subsequent manipulation of the dithiane and the diethoxyethyl groups can lead to a wide array of functionalized molecules. This approach allows for the systematic exploration of chemical space around a core scaffold, which is essential for structure-activity relationship (SAR) studies.

Utilization as a Formal Acyl Anion Equivalent and Masked Aldehyde

The most fundamental and widely exploited application of this compound lies in its role as a formal acyl anion equivalent and a masked aldehyde. organic-chemistry.org The acidic proton at the C-2 position of the 1,3-dithiane (B146892) ring can be readily removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. organic-chemistry.org This nucleophilic carbon, which is synthetically equivalent to an acyl anion (a typically inaccessible species), can then react with a wide range of electrophiles.

This "umpolung" reactivity allows for the formation of carbon-carbon bonds that would be otherwise challenging to construct. The diethoxyethyl substituent remains intact during these transformations, effectively serving as a protected form of an acetaldehyde moiety. The dithiane can be later removed under various conditions, often involving oxidative or mercury(II)-mediated hydrolysis, to reveal a ketone. orgsyn.org Alternatively, the acetal (B89532) can be hydrolyzed under acidic conditions to unmask the aldehyde.

Reagent/ReactionTransformationProduct Type
1. n-BuLi; 2. R-X (Alkyl halide)AlkylationSubstituted dithiane
1. n-BuLi; 2. EpoxideRing-openingγ-Hydroxy dithiane
1. n-BuLi; 2. Aldehyde/KetoneAdditionα-Hydroxy dithiane
1. n-BuLi; 2. CO2Carboxylationα-Keto acid precursor

Integration into Cascade and Tandem Reaction Sequences

The strategic placement of the dithiane and diethoxyacetal functionalities in this compound makes it an ideal substrate for cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

For instance, a reaction sequence could be initiated by the deprotection of the dithiane to reveal a ketone. This ketone could then participate in an intramolecular reaction, such as an aldol (B89426) condensation or a Michael addition, with a functionality tethered to the original diethoxyethyl group (after its own deprotection to an aldehyde). Such a tandem deprotection-cyclization strategy would allow for the rapid construction of cyclic and polycyclic systems from a linear precursor. While specific literature examples for this compound in such sequences are scarce, the potential for its use in designing elegant and efficient synthetic routes is clear.

Transformations and Deprotection Strategies of the Dithiane Moiety in Functionalized Adducts

Methods for Carbonyl Regeneration (Aldehyde and Ketone Formation)

Regenerating the parent carbonyl from a 1,3-dithiane (B146892) like 2-(2,2-diethoxyethyl)-1,3-dithiane is a common transformation known as deprotection or dethioacetalization. This process is more challenging than the hydrolysis of oxygen acetals due to the lower Brønsted basicity of sulfur and the higher energy barrier to forming a thiocarbenium ion intermediate. bham.ac.uk To overcome this, most methods enhance the leaving group ability of the sulfur atoms, typically through oxidation or coordination with a soft metal ion. bham.ac.uk

Oxidative hydrolysis methods involve the oxidation of one or both sulfur atoms of the dithiane ring. This increases the electrophilicity of the C-2 carbon, making it susceptible to hydrolysis. A variety of oxidizing agents have been developed for this purpose.

Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene, are effective for the cleavage of dithianes. organic-chemistry.org For instance, IBX can hydrolyze thioacetals to their corresponding carbonyl compounds under neutral conditions at room temperature, often facilitated by additives like β-cyclodextrin in water. organic-chemistry.org N-halosuccinimides, particularly N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are also widely used. arkat-usa.orglookchem.comuwindsor.ca The reaction with NBS, for example, can provide acyl silanes from 2-silyl-1,3-dithianes in good yields and short reaction times. lookchem.com Another powerful oxidant for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which efficiently converts 1,3-dithianes to the parent carbonyl compounds in good yields when used in a mixture of acetonitrile (B52724) and water. rsc.org

Table 1: Oxidative Reagents for Dithiane Deprotection

Reagent Typical Conditions Notes Citations
o-Iodoxybenzoic acid (IBX) Neutral, room temp., often with β-cyclodextrin in water Efficient and convenient for hydrolysis of thioacetals. organic-chemistry.org
N-Bromosuccinimide (NBS) Acetone/water or acetonitrile/water Applied to the synthesis of acylsilanes from silyl-dithianes. lookchem.com
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) MeCN–H₂O (9:1), 1.5 equiv. Efficiently cleaves 1,3-dithianes; selectivity can be an issue. rsc.org
Bis(trifluoroacetoxy)iodobenzene Nonchromatic purification Ideal for labile, dithiane-containing alkaloids. organic-chemistry.org

The high affinity of soft metal ions like mercury(II) for sulfur provides a classic method for dithiane deprotection. bham.ac.ukstackexchange.com Reagents such as mercury(II) chloride (HgCl₂), often in the presence of a base like calcium carbonate, or mercury(II) nitrate (B79036) trihydrate (Hg(NO₃)₂·3H₂O) are commonly employed. nih.govstackexchange.commdpi.com The mechanism involves the coordination of Hg²⁺ to the sulfur atoms, forming a Lewis acid-base adduct. stackexchange.com This coordination weakens the C-S bonds and facilitates a ring-opening, which is followed by nucleophilic attack by water to ultimately yield the deprotected carbonyl compound and a mercury dithiolate precipitate. stackexchange.com

While effective, this method has significant drawbacks due to the high toxicity of mercury salts. lookchem.com A solvent-free approach using mercury(II) nitrate trihydrate has been developed, where the substrate is ground with the reagent in the solid state, leading to rapid and high-yielding deprotection in minutes. nih.govmdpi.com Despite its efficiency, the environmental and safety concerns associated with mercury compounds have driven the development of alternative methods. lookchem.comorganic-chemistry.org

The need for less toxic and more functional-group-tolerant methods has led to the development of several mild deprotection techniques. One notable "green" method employs 30% aqueous hydrogen peroxide with a catalytic amount of iodine (5 mol%) in an aqueous micellar system using sodium dodecyl sulfate (B86663) (SDS). organic-chemistry.org This protocol proceeds under neutral conditions, tolerates sensitive functionalities like benzyl (B1604629) ethers and BOC carbamates, and achieves high yields (up to 95%) rapidly. organic-chemistry.org

Other mild reagents include Selectfluor™, which has been used for the cleavage of 1,3-dithianes, and systems like polyphosphoric acid with acetic acid, which provide a simple and efficient deprotection method at moderate temperatures (20-45 °C). organic-chemistry.orgasianpubs.org Photochemical methods have also been explored, using sensitizers like 2,4,6-thiapyrylium cation or dyes such as Eosin Y under visible light, which can trigger C-S bond cleavage via radical cation intermediates. researchgate.net These techniques offer high chemoselectivity and avoid harsh reagents, making them valuable in complex syntheses. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Mild Deprotection Methods

Method/Reagent Key Features Advantages Citations
H₂O₂ / I₂ in SDS micelles Aqueous, neutral pH, catalytic iodine Environmentally friendly, high yields, tolerates sensitive groups. organic-chemistry.org
Selectfluor™ Fluorinating agent Efficient and novel method for cleavage. organic-chemistry.org
Polyphosphoric acid / Acetic acid Inexpensive and safe reagents Mild conditions, simple workup, good for large scale. asianpubs.org
Photochemical (e.g., Eosin Y) Visible light, photocatalyst Metal-free, ambient conditions, high functional group tolerance. researchgate.net

Conversion to Other Sulfur-Containing Functional Groups

Instead of regenerating the carbonyl, the dithiane moiety itself can be transformed into other functional groups containing sulfur, expanding its synthetic utility.

The sulfur atoms in the 1,3-dithiane ring can be oxidized to form sulfoxides and subsequently sulfones. acsgcipr.org The oxidation of sulfides to sulfoxides is a common transformation, and various reagents are available to achieve this with selectivity. organic-chemistry.orgnih.gov Hydrogen peroxide is a "green" and effective oxidant, often used with catalysts or in acidic media like glacial acetic acid to promote selective oxidation to the sulfoxide (B87167). nih.gov The choice of catalyst can direct the outcome; for example, tantalum carbide with H₂O₂ favors sulfoxide formation, while niobium carbide promotes further oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org

The oxidation of the dithiane ring in a molecule like this compound to the monosulfoxide introduces a new stereocenter at the sulfur atom, leading to the formation of diastereomers. researchgate.netorgsyn.org The stereoselectivity of this oxidation can be controlled using chiral oxidizing agents, such as [(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine, which can provide non-racemic chiral sulfoxides in high enantiomeric excess. orgsyn.org These chiral dithiane sulfoxides are valuable intermediates for asymmetric synthesis. orgsyn.org Further oxidation of the sulfoxide or more vigorous oxidation of the dithiane directly yields the corresponding sulfone, which lacks chirality at the sulfur atoms but has altered electronic and steric properties. organic-chemistry.org

Desulfurization is a reductive process that cleaves the C-S bonds and replaces them with C-H bonds. The most common reagent for this transformation is Raney Nickel, a fine-grained, hydrogen-rich nickel-aluminum alloy. masterorganicchemistry.comwikipedia.org When a dithiane is treated with Raney Nickel, the thioacetal is reduced to a methylene (B1212753) group (-CH₂-). masterorganicchemistry.com This two-step sequence—protection of a carbonyl as a dithiane followed by desulfurization—provides a powerful method for the deoxygenation of ketones and aldehydes to alkanes, serving as a mild alternative to the Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.com

The Raney Nickel catalyst is typically used as an air-stable slurry and contains adsorbed hydrogen gas from its preparation process. masterorganicchemistry.comyoutube.com This adsorbed hydrogen is the reducing agent in the desulfurization reaction. youtube.comyoutube.com The reaction is widely used in organic synthesis due to its efficiency and the stability of the dithiane precursor under a variety of conditions. wikipedia.org

Ring-Opening and Rearrangement Reactions Involving the Dithiane Unit

Beyond its role as a protecting group that is removed via hydrolytic or oxidative cleavage, the 1,3-dithiane ring itself can participate in a variety of transformations leading to skeletal reorganization or ring-opening under specific conditions. These reactions are often triggered by the presence of adjacent functional groups or by oxidation of the sulfur atoms, leading to intermediates that undergo rearrangement. Such transformations are crucial for converting dithiane-containing adducts into diverse and complex molecular architectures.

One of the most significant rearrangement reactions involving the dithiane moiety is the Pummerer rearrangement. wikipedia.orgchemeurope.com This reaction typically occurs when an alkyl sulfoxide is treated with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). The process converts the sulfoxide into an α-acyloxy-thioether. wikipedia.org In the context of functionalized 1,3-dithianes, this rearrangement can be strategically employed to facilitate further transformations.

A notable application involves the reaction of lithiated 2-substituted-1,3-dithiane oxides with trialkylboranes. For instance, the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide can lead to a double migration of alkyl groups from boron, resulting in displacement of both the methoxy (B1213986) group and the thiolate unit of the dithiane ring. cardiff.ac.uk To induce a third migration, the intermediate can be treated with trifluoroacetic anhydride (TFAA), which initiates a Pummerer rearrangement. cardiff.ac.uk This generates an α-trifluoroacetoxyalkylthiolate group, which is a superior leaving group, enabling the displacement and formation of a tertiary alcohol after oxidation. cardiff.ac.uk

Table 1: Pummerer Rearrangement and Subsequent Migration in a Dithiane Derivative
Starting MaterialReagentsKey IntermediateProductYield
2-Methoxy-1,3-dithiane-1-oxide1. n-BuLi 2. Trioctylborane 3. TFAA 4. Oxidationα-Trifluoroacetoxyalkylthiolate intermediateTrioctylmethanolLow cardiff.ac.uk

Acid-induced rearrangements of α-hydroxy-1,3-dithianes also represent a versatile class of transformations. The outcome of these reactions is highly dependent on the nature of the substituent at the hydroxyl-bearing carbon. researchgate.net Secondary benzylic or aliphatic α-hydroxydithianes typically rearrange to form α-thioketones upon treatment with acid. In contrast, related tertiary alcohols tend to undergo elimination to yield dithioketene ketals, which can, in some instances, be ring-opened to thiols. researchgate.net

Furthermore, allylic α-hydroxydithianes can undergo a homologation reaction under acidic conditions to furnish thioesters. researchgate.net This diverse reactivity highlights the capacity of the dithiane unit to act as a reactive handle for significant molecular reorganization, extending its utility far beyond simple carbonyl protection.

Table 2: Acid-Induced Rearrangements of α-Hydroxy-1,3-dithiane Derivatives
Substrate TypeConditionsProduct TypeReference
Secondary α-Hydroxy-1,3-dithianeAcidα-Thioketone researchgate.net
Tertiary α-Hydroxy-1,3-dithianeAcidDithioketene Ketal (may ring-open) researchgate.net
Allylic α-Hydroxy-1,3-dithianeAcidThioester (Homologation) researchgate.net

These rearrangement and ring-opening strategies underscore the synthetic potential embedded within the dithiane core. For a functionalized adduct like this compound, derivatization to an analogous sulfoxide or introduction of a hydroxyl group on the ethyl spacer could open pathways to similar rearrangement reactions, enabling access to a wide range of complex target molecules.

Advanced Analytical Methodologies for Mechanistic Elucidation and Characterization of Reaction Intermediates

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, IR)

In situ (in the reaction mixture) spectroscopic monitoring is a powerful tool for tracking the real-time progress of chemical reactions without the need for sampling and quenching. For the synthesis of 2-(2,2-Diethoxyethyl)-1,3-dithiane, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable.

In Situ Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to follow the conversion of reactants to products by monitoring the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. nih.gov In the formation of this compound from 3,3-diethoxypropanal (B3055259) and 1,3-propanedithiol, one would monitor the decrease of the strong carbonyl (C=O) stretch of the starting aldehyde and the S-H stretch of the dithiol, alongside the increase of C-S stretching vibrations characteristic of the dithiane ring. researchgate.net This allows for precise determination of reaction endpoints and the detection of any significant intermediates or by-products.

Hypothetical In Situ IR Monitoring of this compound Synthesis

Functional Group Reactant/Product Characteristic Wavenumber (cm⁻¹) Expected Trend
Aldehyde C=O 3,3-diethoxypropanal ~1725 Decrease
Thiol S-H 1,3-propanedithiol ~2550 Decrease
Dithiane C-S This compound ~700-600 Increase

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. By acquiring NMR spectra at various points during a reaction, chemists can observe the transformation of reactants into products. For instance, in the lithiation of the C-2 position of the dithiane ring—a common subsequent reaction for this class of compounds—¹H and ¹³C NMR would track the disappearance of the C-2 proton signal and the corresponding shifts in the carbon signals upon formation of the carbanion. researchgate.netyoutube.com Low-temperature NMR studies can be particularly useful for characterizing thermally sensitive intermediates, such as the 2-lithio-1,3-dithiane derivative. researchgate.net

Crystallographic Analysis of Key Derivatives and Transition State Analogs

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself is not prominently featured in available literature, the crystallographic analysis of its derivatives or closely related 1,3-dithianes offers critical insights into its expected conformation.

Studies on various 2-substituted 1,3-dithianes have consistently shown that the six-membered dithiane ring predominantly adopts a chair conformation. researchgate.net In this conformation, substituents at the C-2 position can occupy either an axial or equatorial position. The analysis of 2-arylseleno-1,3-dithiane derivatives, for example, revealed a chair conformation with the substituent in an axial orientation. researchgate.net Such studies are fundamental to understanding the steric and electronic environment around the reactive C-2 position, which influences the stereochemical outcome of its reactions. Obtaining a crystal structure of a key derivative of this compound would confirm its solid-state conformation and provide invaluable data for computational modeling and reaction planning.

Typical Crystallographic Data for a 2-Substituted 1,3-Dithiane (B146892) Derivative Data based on 2-(4-methoxyphenylseleno)-1,3-dithiane as a representative example. researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.449
b (Å) 9.217
c (Å) 24.860
V (ų) 1248.5
Conformation Chair
Substituent Orientation Axial

Advanced Chromatographic Techniques for Separation and Purity Determination

Chromatography is an essential tool for the separation of the target compound from unreacted starting materials, reagents, and by-products, as well as for the determination of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would typically be developed. A UV detector would be suitable for detection if the molecule contains a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer (MS) could be used for universal detection. This method allows for the quantification of purity by measuring the area percentage of the main product peak relative to any impurity peaks.

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, gas chromatography is an excellent technique for purity assessment. A GC method for this compound would likely employ a capillary column with a non-polar or mid-polarity stationary phase. The compound would be vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase, with detection commonly performed by a flame ionization detector (FID) or a mass spectrometer (GC-MS). Chiral gas chromatography has also been used to establish the stereochemistry of certain dithiane derivatives. researchgate.net

Example of a Hypothetical HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detector UV at 210 nm or ELSD
Injection Volume 10 µL

Theoretical and Computational Investigations of 2 2,2 Diethoxyethyl 1,3 Dithiane Reactivity

Electronic Structure and Bonding Analysis of the Dithiane Anion

The deprotonation of a 1,3-dithiane (B146892) at the C2 position by a strong base, such as n-butyllithium, generates a nucleophilic 2-lithio-1,3-dithiane. scribd.com This anion is a cornerstone of "umpolung" or polarity inversion chemistry, allowing the typically electrophilic carbonyl carbon to act as a nucleophile. scribd.com

The stability of the dithiane anion is a key factor in its utility. While oxygen is more electronegative than sulfur, the two sulfur atoms in the dithiane are better able to stabilize the negative charge of the carbanion than the two oxygen atoms in the corresponding acetal (B89532). bham.ac.uk This increased acidity of the α-C-H in a dithiane (pKa ~31) compared to an O,O-acetal (pKa >40) is attributed to several factors. bham.ac.uk One significant reason is the ability of sulfur, a third-period element, to utilize its empty 3d orbitals for pπ-dπ bonding, which helps to delocalize the negative charge. scribd.combham.ac.uk Furthermore, the greater polarizability of sulfur compared to oxygen allows for more effective stabilization of the adjacent negative charge through induced dipoles. bham.ac.uk

The resulting 2-lithio-1,3-dithiane anion is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. scribd.com

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations have been instrumental in elucidating the reaction pathways and transition states involved in reactions of 2-(2,2-diethoxyethyl)-1,3-dithiane and related dithiane derivatives. These computational methods allow for the modeling of reaction coordinates and the identification of energy minima (reactants, intermediates, and products) and saddle points (transition states).

For instance, in the reaction of lithiated dithianes with electrophiles, calculations can predict the feasibility of different reaction pathways. The anion of 2-(2-phenylthioethylidene)-1,3-dithiane, for example, shows preferential reaction at the α-position with alkyl halides and aldehydes. uwindsor.ca However, with open-chain aliphatic ketones, it reacts at the γ-position, acting as a homoenolate equivalent. uwindsor.ca Computational studies can help rationalize these observed regioselectivities by comparing the activation energies of the different possible transition states.

Furthermore, these calculations can shed light on the mechanisms of more complex transformations. For example, the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with trialkylboranes involves multiple 1,2-migrations. cardiff.ac.uk Quantum chemical modeling can help to map out the intricate potential energy surface of such reactions, identifying the intermediates and transition states that lead to the observed products.

Conformational Analysis and Stereoelectronic Effects

The conformational preferences of the 1,3-dithiane ring and the influence of stereoelectronic effects play a crucial role in determining the reactivity of this compound. The 1,3-dithiane ring typically adopts a chair conformation. researchgate.net

Studies on 2-substituted 1,3-dithianes have revealed important conformational preferences. For instance, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have shown that for 2-arylseleno-1,3-dithianes, the arylseleno group predominantly occupies the axial position. researchgate.net This preference is attributed to stereoelectronic effects, such as the anomeric effect, which involves the interaction of a lone pair on a heteroatom with an adjacent antibonding σ* orbital.

The relative acidity of the axial versus equatorial protons at the C2 position has also been a subject of both experimental measurements and theoretical calculations. researchgate.net These studies are critical for understanding the stereochemical outcome of deprotonation and subsequent reactions. The stereoelectronic environment of the C-H bond influences its acidity, which in turn can dictate the stereoselectivity of reactions involving the dithiane anion.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical and computational methods are powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound.

Reactivity: The reactivity of the dithiane anion is directly related to its stability and the nature of the electrophile. Computational models can quantify the nucleophilicity of the anion and the electrophilicity of the reaction partner, providing a basis for predicting reaction rates and feasibility.

Regioselectivity: In cases where a molecule has multiple reactive sites, computational chemistry can be used to predict the preferred site of reaction. As mentioned earlier, the reaction of the anion of 2-(2-phenylthioethylidene)-1,3-dithiane with different electrophiles exhibits distinct regioselectivity. uwindsor.ca By calculating the energies of the transition states for attack at each possible position, the most likely product can be predicted.

Stereoselectivity: The stereochemical outcome of reactions involving chiral dithianes or reactions that create new stereocenters can also be predicted. For example, the nucleophilic addition of carbanions derived from chiral α-(1,3-dithian-2-yl) acetals to achiral aldehydes has been studied to understand the factors governing asymmetric induction. researchgate.net Quantum chemical calculations can model the transition states for the formation of different diastereomers, and the calculated energy differences can be correlated with the experimentally observed diastereomeric ratios.

Emerging Research Directions and Future Perspectives

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The translation of batch chemical processes to continuous flow systems represents a significant leap forward in terms of safety, efficiency, and scalability. For dithiane chemistry, flow technologies offer precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly advantageous for the often low-temperature and rapid reactions involving lithiated dithianes, minimizing side reactions and improving yields.

Automated synthesis platforms can leverage these flow reactors to perform multi-step sequences without manual intervention. For a molecule like 2-(2,2-Diethoxyethyl)-1,3-dithiane, an automated platform could sequentially perform:

Deprotonation to form the C2-anion.

Addition of an electrophile.

Subsequent transformation or deprotection steps.

This approach accelerates the exploration of chemical space, enabling the rapid synthesis of libraries of derivatives for screening in drug discovery or materials science applications. While specific studies on the continuous flow synthesis of this compound are still emerging, the principles established for other dithiane-based transformations pave the way for its future integration.

Development of Novel Catalytic and Organocatalytic Systems for Dithiane Chemistry

The traditional synthesis of dithianes often relies on strong Brønsted or Lewis acid catalysts. organic-chemistry.org Modern research, however, is increasingly focused on developing milder, more selective, and recyclable catalytic systems. These advancements are directly applicable to the synthesis and transformation of this compound.

Key Catalytic Innovations:

Lewis Acid Catalysis: A wide array of Lewis acids, including yttrium triflate (Y(OTf)₃) and hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄), have been shown to be effective catalysts for thioacetalization. organic-chemistry.org These catalysts often exhibit high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.org

Brønsted Acid Catalysis: Water-stable Brønsted acidic ionic liquids and solid-supported acids like perchloric acid on silica (B1680970) gel (HClO₄-SiO₂) offer advantages in terms of handling, recyclability, and sometimes, solvent-free reaction conditions. organic-chemistry.org

Organocatalysis: Iodine has been demonstrated to be a mild and effective catalyst for thioacetal formation. organic-chemistry.org This metal-free approach aligns with the principles of green chemistry and avoids potential metal contamination in the final products.

The development of these systems aims to move away from stoichiometric, and often harsh, reagents towards catalytic processes that are more efficient and environmentally benign.

Catalyst TypeExamplesKey Advantages
Lewis Acids Yttrium triflate, Hafnium trifluoromethanesulfonate, Praseodymium triflateHigh chemoselectivity, mild conditions
Brønsted Acids Acidic ionic liquids, Perchloric acid on silica gel (HClO₄-SiO₂)Water stability, recyclability, potential for solvent-free conditions
Organocatalysts IodineMetal-free, mild reaction conditions

This table summarizes modern catalytic systems applicable to dithiane synthesis.

Green Chemistry Approaches to Dithiane Synthesis and Transformations

Green chemistry principles are increasingly influencing the design of synthetic routes. For dithianes, this translates into minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Water-Based Syntheses: The use of catalysts like tungstophosphoric acid or perchloric acid on silica gel can enable the synthesis of dithianes under solvent-free conditions, significantly reducing organic waste. organic-chemistry.org Furthermore, performing reactions in water, where feasible, presents an economically and environmentally attractive alternative to traditional organic solvents. researchgate.net The use of surfactant-combined catalysts like copper bis(dodecyl sulfate) has facilitated thioacetalization in water. organic-chemistry.org

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical grinding in the absence of bulk solvents, is a promising green technique. researchgate.net This method can lead to faster reaction times, lower energy consumption, and reduced waste. The solid-state deprotection of dithianes using mercury(II) nitrate (B79036) trihydrate, while involving a toxic reagent, demonstrates the principle of rapid, solvent-free transformations. nih.gov Future work will likely focus on adapting these mechanochemical principles to more benign reagents for both the synthesis and deprotection of dithianes like this compound.

Green ApproachDescriptionExample
Solvent-Free Synthesis Reactions are conducted without a solvent, often using solid-supported catalysts.Thioacetalization using perchloric acid on silica gel. organic-chemistry.org
Aqueous Synthesis Water is used as the reaction medium, often with a phase-transfer or surfactant catalyst.Thioacetalization using a copper bis(dodecyl sulfate) catalyst in water. organic-chemistry.org
Mechanochemistry Reactions are induced by grinding solid reagents together.Solvent-free deprotection of dithianes. nih.gov

This table highlights key green chemistry strategies for dithiane-related reactions.

Challenges and Opportunities in Asymmetric Synthesis Utilizing this Dithiane Compound

Introducing chirality into molecules is a central goal of modern synthesis, and dithianes offer unique opportunities in this regard. Asymmetric synthesis involving this compound presents both challenges and significant potential for creating complex, stereochemically rich molecules.

Opportunities: The primary opportunity lies in using the dithiane as a chiral auxiliary or as a substrate in stereoselective reactions. The sulfur atoms can be oxidized to chiral sulfoxides, which can direct subsequent reactions. For example, the asymmetric oxidation of 1,3-dithiane-2-carboxylates can produce chiral monoxides and bis-sulfoxides with high enantioselectivity. nih.gov A similar strategy could be applied to derivatives of this compound. Furthermore, the C2-anion can be added to chiral electrophiles or reacted in the presence of a chiral ligand to induce stereoselectivity.

Challenges: The main challenge is achieving high levels of stereocontrol. In the case of oxidation, controlling the reaction to selectively form the mono-oxide or the cis- or trans-dioxide can be difficult. nih.govorgsyn.org When the dithiane itself is the source of chirality, subsequent reactions must proceed without racemization. For reactions involving the C2-anion, controlling the facial selectivity of its addition to an electrophile is a significant hurdle that often requires careful selection of chiral auxiliaries or catalysts. rsc.org Overcoming these challenges is key to unlocking the full potential of this dithiane in the asymmetric synthesis of valuable, complex target molecules. researchgate.netuib.no

Potential for Derivatization in Materials Science

The unique electronic properties of sulfur-containing heterocycles make them attractive building blocks for functional organic materials. While the direct application of this compound in materials science is not yet established, its derivatization holds considerable potential.

Dithiane derivatives can be precursors to various functional molecules. For instance, dithioesters, which can be synthesized from dithiane precursors, are important chain-transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful technique for creating well-defined polymers. nih.gov

Furthermore, the core dithiane structure is related to thiophene, a key component in conducting polymers. google.com Research has shown that polymers incorporating sulfur-containing rings can exhibit interesting semi-conducting and conducting properties. google.comrsc.org By functionalizing this compound with polymerizable groups or incorporating it into larger conjugated systems, it could serve as a novel monomer for the synthesis of new polymers with tailored electronic or optical properties. The acetal (B89532) portion of the molecule could also be used as a handle for post-polymerization modification, further expanding the functional diversity of the resulting materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.